molecular formula C19H20N6O5 B2877769 methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251681-99-8

methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2877769
CAS No.: 1251681-99-8
M. Wt: 412.406
InChI Key: DKYAZFVHSRPATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a triazolopyrazine derivative featuring a morpholine substituent at the 8-position of the triazolopyrazine core. The compound’s structure includes a benzoate ester linked via an acetamide group to the triazolopyrazine scaffold, which is substituted with a morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and may influence receptor binding due to its hydrogen-bonding capacity and moderate lipophilicity . This compound is of interest in medicinal chemistry, particularly for targeting adenosine receptors, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

methyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c1-29-18(27)13-2-4-14(5-3-13)21-15(26)12-25-19(28)24-7-6-20-16(17(24)22-25)23-8-10-30-11-9-23/h2-7H,8-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYAZFVHSRPATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyrazine carboxylic acids under reflux conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where the triazolopyrazine intermediate reacts with morpholine in the presence of a suitable base.

    Acylation Reaction: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the triazolopyrazine ring is critical for modulating biological activity. Key analogs include:

  • 8-[(4-Chlorobenzyl)sulfanyl] analog (2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide): The sulfanyl group and chlorobenzyl moiety increase steric bulk and electron-withdrawing effects, which may alter receptor binding kinetics .
  • 8-Amino derivatives (e.g., 8-amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one): Amino groups enable hydrogen bonding but require protection to avoid metabolic instability .

Table 1: Substituent Effects on Key Properties

Compound (8-Substituent) Molecular Weight (g/mol) LogP* Predicted Key Functional Impact
Morpholin-4-yl (Target) ~433–477† 1.5–2.5 Balanced solubility/binding affinity
3,5-Dimethylphenoxy 433.47 3.0–3.5 Increased lipophilicity
(4-Chlorobenzyl)sulfanyl 485.99 3.5–4.0 Enhanced steric bulk
Benzylpiperazinyl 477.56 2.5–3.0 Improved receptor interaction

*LogP: Octanol-water partition coefficient (estimated).

Core Modifications

  • Triazolo[4,3-a]pyrazine vs. Triazolo[1,5-c]pyrimidine : Pyrazine-based cores (as in the target compound) exhibit distinct electronic properties compared to pyrimidine analogs, affecting π-π stacking interactions in receptor binding .
  • Fused Ring Systems: Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., MRS5346) introduce additional nitrogen atoms, altering charge distribution and binding to adenosine A2A receptors .

Pharmacological Activity

  • Adenosine Receptor Antagonism: Morpholine-substituted triazolopyrazines are hypothesized to target A1/A2A adenosine receptors, similar to 8-amino-2-phenyl derivatives (e.g., compound 45 in ), which showed submicromolar affinity .
  • Selectivity : The morpholine group may reduce off-target effects compared to bulkier substituents like benzylpiperazinyl, which exhibit broader receptor interactions .

Physicochemical Properties

  • Solubility: Morpholine’s polarity enhances aqueous solubility compared to phenoxy or chlorobenzyl analogs, as evidenced by logP trends (Table 1).
  • Stability: Esters (e.g., benzoate) may undergo hydrolysis in vivo, whereas amide linkages (e.g., acetamide) are more stable, as noted in pyrazolone derivatives .

Biological Activity

Methyl 4-{2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that exhibits a variety of biological activities. Its structure includes a triazolopyrazine core and a morpholine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N6O3C_{18}H_{19}N_6O_3 with a molecular weight of 365.39 g/mol. The presence of multiple functional groups enhances its potential for biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₆O₃
Molecular Weight365.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of the morpholine moiety is believed to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been tested against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range . The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress.

Case Studies

  • Antimicrobial Study : A study evaluated various triazole derivatives against Enterococcus faecalis and reported significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Cytotoxicity Assay : In another study focusing on cytotoxicity against HepG2 and MCF-7 cell lines, compounds exhibited IC50 values as low as 10 µM, indicating strong potential for further development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.